molecular formula C8H10ClN3OS B11209527 N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide CAS No. 656815-72-4

N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B11209527
CAS No.: 656815-72-4
M. Wt: 231.70 g/mol
InChI Key: SDHSWWNZLWFQCJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, N-(3-chloro-4-methoxyphenyl)- typically involves the reaction of hydrazinecarbothioamide with 3-chloro-4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N-(3-chloro-4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarbothioamide, N-(3-chloro-4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting cancer cells and overcoming drug resistance.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, N-(3-chloro-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation. By targeting this pathway, the compound induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide, N-(3-chloro-4-fluorophenyl)-
  • Hydrazinecarbothioamide, N-(3-chloro-4-methylphenyl)-
  • Hydrazinecarbothioamide, N-(3-chloro-4-ethoxyphenyl)-

Uniqueness

Hydrazinecarbothioamide, N-(3-chloro-4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group enhances its ability to interact with biological targets, making it a promising candidate for further research and development .

Properties

CAS No.

656815-72-4

Molecular Formula

C8H10ClN3OS

Molecular Weight

231.70 g/mol

IUPAC Name

1-amino-3-(3-chloro-4-methoxyphenyl)thiourea

InChI

InChI=1S/C8H10ClN3OS/c1-13-7-3-2-5(4-6(7)9)11-8(14)12-10/h2-4H,10H2,1H3,(H2,11,12,14)

InChI Key

SDHSWWNZLWFQCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NN)Cl

Origin of Product

United States

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